Non-8-yn-1-amine hydrochloride Non-8-yn-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18025366
InChI: InChI=1S/C9H17N.ClH/c1-2-3-4-5-6-7-8-9-10;/h1H,3-10H2;1H
SMILES:
Molecular Formula: C9H18ClN
Molecular Weight: 175.70 g/mol

Non-8-yn-1-amine hydrochloride

CAS No.:

Cat. No.: VC18025366

Molecular Formula: C9H18ClN

Molecular Weight: 175.70 g/mol

* For research use only. Not for human or veterinary use.

Non-8-yn-1-amine hydrochloride -

Specification

Molecular Formula C9H18ClN
Molecular Weight 175.70 g/mol
IUPAC Name non-8-yn-1-amine;hydrochloride
Standard InChI InChI=1S/C9H17N.ClH/c1-2-3-4-5-6-7-8-9-10;/h1H,3-10H2;1H
Standard InChI Key DGCIPBLDYMLKMS-UHFFFAOYSA-N
Canonical SMILES C#CCCCCCCCN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Non-8-yn-1-amine hydrochloride consists of a nine-carbon chain with a terminal alkyne (CC\text{C}\equiv\text{C}) at the eighth position and an amine group (NH2\text{NH}_2) at the first carbon, protonated as NH3+\text{NH}_3^+ and paired with a chloride counterion. The IUPAC name non-8-yn-1-amine hydrochloride reflects this arrangement, while its SMILES notation C#CCCCCCCCN\text{C}\#\text{CCCCCCCCN} confirms the linear topology . Key descriptors include:

PropertyValue
Molecular formulaC9H18ClN\text{C}_9\text{H}_{18}\text{ClN}
Molecular weight175.70 g/mol
InChIKeyGAITWUBYOUVYMB-UHFFFAOYSA-N
CAS Registry Number1314920-01-8

The terminal alkyne imposes significant electronic polarization, enhancing susceptibility to nucleophilic and electrophilic attacks, while the amine group enables salt formation and participation in condensation reactions .

Spectroscopic Characterization

Although experimental spectral data for Non-8-yn-1-amine hydrochloride are unavailable, analogous compounds suggest distinct signatures:

  • IR Spectroscopy: A strong absorption band near 3300 cm1^{-1} for N-H\text{N-H} stretching (amine) and 2100 cm1^{-1} for CC\text{C}\equiv\text{C} stretching .

  • NMR: 1H^1\text{H} NMR would show a triplet for the terminal alkyne proton (~1.9 ppm) and a multiplet for methylene groups adjacent to the amine (~2.6–3.1 ppm) .

Synthesis and Reactivity

Synthetic Routes

No direct synthesis protocols for Non-8-yn-1-amine hydrochloride are documented, but propargyl amine syntheses offer plausible pathways:

Propargylation of Ammonia

Reaction of 1,8-nonadiyne with ammonia under acidic conditions could yield the hydrochloride salt:

HCC(CH2)6CH2Br+NH3HClNon-8-yn-1-amine hydrochloride+HBr\text{HC}\equiv\text{C}(\text{CH}_2)_6\text{CH}_2\text{Br} + \text{NH}_3 \xrightarrow{\text{HCl}} \text{Non-8-yn-1-amine hydrochloride} + \text{HBr}

This method mirrors the synthesis of 4-chlorobut-2-yn-1-amine hydrochloride, where alkylation precedes salt formation.

Catalytic Hydroamination

Indium(III)-catalyzed hydroamination of 1,8-nonadiyne with ammonia represents another route, as demonstrated for quinoline-8-amine derivatives :

HCC(CH2)6CH3+NH3InCl3Non-8-yn-1-amineHClNon-8-yn-1-amine hydrochloride\text{HC}\equiv\text{C}(\text{CH}_2)_6\text{CH}_3 + \text{NH}_3 \xrightarrow{\text{InCl}_3} \text{Non-8-yn-1-amine} \xrightarrow{\text{HCl}} \text{Non-8-yn-1-amine hydrochloride}

Reactivity Profile

The compound’s alkyne and amine groups enable diverse transformations:

  • Alkyne Reactions:

    • Nucleophilic Additions: Reacts with Grignard reagents to form alkylated amines.

    • Cycloadditions: Participates in Huisgen azide-alkyne cycloaddition (click chemistry) for bioconjugation.

  • Amine Reactions:

    • Acylation: Forms amides with acyl chlorides.

    • Schiff Base Formation: Condenses with aldehydes/ketones to generate imines .

Applications in Research and Industry

Pharmaceutical Intermediate

Non-8-yn-1-amine hydrochloride serves as a precursor for enzyme inhibitors and heterocyclic compounds. For example, propargyl amines are pivotal in synthesizing β-lactamase inhibitors, with IC50_{50} values as low as 1.6 µM:

InhibitorTarget EnzymeIC50_{50}
Derivative AMetallo-β-lactamase VIM33 ± 9 µM
Derivative BMetallo-β-lactamase VIM1.6 ± 0.3 µM

Bioconjugation

The alkyne group enables site-specific protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a technique critical for antibody-drug conjugates.

Catalysis

InCl3_3-catalyzed hydroarylation of Non-8-yn-1-amine could yield quinoline derivatives, as observed in analogous systems :

Non-8-yn-1-amine+Ar-XInCl3Quinoline-8-amine analogs\text{Non-8-yn-1-amine} + \text{Ar-X} \xrightarrow{\text{InCl}_3} \text{Quinoline-8-amine analogs}

Future Research Directions

Expanding Synthetic Utility

  • Develop enantioselective hydroamination protocols using chiral catalysts.

  • Explore electrochemical functionalization of the alkyne group.

Biological Screening

  • Evaluate antimicrobial activity against multidrug-resistant pathogens.

  • Assess pharmacokinetics of Non-8-yn-1-amine-derived inhibitors in vivo.

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